Comparative Metabolic Stability: [Ala6]-LHRH Versus Native LHRH in Pulmonary Pneumocyte Degradation Kinetics
In isolated lung pneumocyte preparations, the degradation rate of [D-Ala6]-LHRH was 3- to 8-fold lower than that of native LHRH, demonstrating enhanced metabolic stability conferred by the position-6 substitution [1]. The analog exhibited resistance to degradation by endopeptidases EP24.15 and EP24.11, while remaining susceptible to angiotensin-converting enzyme (ACE) [1].
| Evidence Dimension | Peptide degradation rate |
|---|---|
| Target Compound Data | [D-Ala6]-LHRH degradation rate: 3-8 times lower than LHRH |
| Comparator Or Baseline | Native LHRH (baseline degradation rate = 1×) |
| Quantified Difference | 3- to 8-fold reduction in degradation rate |
| Conditions | Isolated lung pneumocytes; HPLC analysis of degradation kinetics; resistance to EP24.15 and EP24.11 endopeptidases |
Why This Matters
Enhanced metabolic stability directly translates to prolonged duration of action in vivo, a critical parameter for studies requiring sustained LHRH receptor activation or for experimental designs where peptide half-life influences outcome interpretation.
- [1] Enzymatic Degradation of Luteinizing Hormone Releasing Hormone (LHRH)/[D-Ala6]-LHRH in Lung Pneumocytes. Pharmaceutical Research. 1998;15(9):1430-1435. View Source
